1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound with a molecular formula of C22H31N3O and an average mass of 353.501 Da . This compound features a benzimidazole moiety, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions typically involve the use of oxidants and specific additives to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like Cu(OAc)2 and KI, as well as solvents such as CH3CN . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, the benzimidazole moiety is known for its antimicrobial, anticancer, and antiviral activities
Mechanism of Action
The mechanism of action of 1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind with high affinity to various receptors, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine derivatives and other benzimidazole-containing molecules These compounds share similar structural features but may differ in their biological activities and applications
Properties
IUPAC Name |
1-butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c1-2-3-13-24-16-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)15-17-9-5-4-6-10-17/h7-8,11-12,17-18H,2-6,9-10,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSGIDVYFCMUOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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